molecular formula C14H24O B12680798 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol CAS No. 93892-55-8

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol

Cat. No.: B12680798
CAS No.: 93892-55-8
M. Wt: 208.34 g/mol
InChI Key: SXNZUJXNSWYPAS-GQCTYLIASA-N
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Description

5-(3,3-Dimethylbicyclo(221)hept-2-yl)-4-penten-1-ol is a complex organic compound characterized by a bicyclic structure with a dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol typically involves the reaction of a bicyclic precursor with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent to introduce the penten-1-ol moiety to the bicyclic structure. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the penten-1-ol moiety can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,3-Dimethylbicyclo(221)hept-2-yl)-4-penten-1-ol is unique due to its specific structural features, including the combination of a bicyclic core with a penten-1-ol moiety

Properties

CAS No.

93892-55-8

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(E)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)pent-4-en-1-ol

InChI

InChI=1S/C14H24O/c1-14(2)12-8-7-11(10-12)13(14)6-4-3-5-9-15/h4,6,11-13,15H,3,5,7-10H2,1-2H3/b6-4+

InChI Key

SXNZUJXNSWYPAS-GQCTYLIASA-N

Isomeric SMILES

CC1(C2CCC(C2)C1/C=C/CCCO)C

Canonical SMILES

CC1(C2CCC(C2)C1C=CCCCO)C

Origin of Product

United States

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